2-(5-chlorothiophen-2-yl)-N-cyclohexylquinoline-4-carboxamide
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Overview
Description
2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a quinoline ring system, a thienyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-chloro-2-thiophenecarboxaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and amidation to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide can undergo various chemical reactions including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline N-oxide derivative, while reduction could produce a dihydroquinoline derivative.
Scientific Research Applications
2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound is believed to exert its effects through modulation of these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-thienyl)-4-methylpyridine
- Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate
- 2-(5-chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide
Uniqueness
2-(5-chloro-2-thienyl)-N~4~-cyclohexyl-4-quinolinecarboxamide is unique due to its specific structural features, such as the combination of a quinoline ring with a thienyl and cyclohexyl group.
Properties
Molecular Formula |
C20H19ClN2OS |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-cyclohexylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19ClN2OS/c21-19-11-10-18(25-19)17-12-15(14-8-4-5-9-16(14)23-17)20(24)22-13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,22,24) |
InChI Key |
LOCPDVQNTMBJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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